1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride

CAS No.: 1311316-55-8

Cat. No.: VC3387351

Molecular Formula: C10H16ClN3OS

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311316-55-8 |

|---|---|

| Molecular Formula | C10H16ClN3OS |

| Molecular Weight | 261.77 g/mol |

| IUPAC Name | 1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H |

| Standard InChI Key | WKKAWNBWWDDZFG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl |

| Canonical SMILES | CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

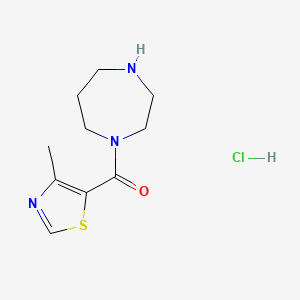

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride is identified by the CAS number 1311316-55-8 and possesses the molecular formula C₁₀H₁₆ClN₃OS with a molecular weight of 261.77 g/mol. This compound is classified as a thiazole derivative due to the presence of a thiazole ring in its structure. The full IUPAC name of this compound is 1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone hydrochloride, which describes its structural components systematically. The compound consists of two primary structural elements: a 4-methyl-1,3-thiazole ring and a 1,4-diazepane ring, connected through a carbonyl linkage.

Structural Identifiers

The structural information for 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride can be represented using several chemical notation systems:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃OS |

| Standard InChI | InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H |

| Standard InChIKey | WKKAWNBWWDDZFG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl |

| PubChem Compound ID | 54592859 |

Base Compound Properties

The free base form of this compound, 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane, has a molecular formula of C₁₀H₁₅N₃OS with a lower molecular weight of 225.31 g/mol. The base compound is distinguished by slightly different identifiers:

| Identifier Type | Value (Base Compound) |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃OS |

| Standard InChI | InChI=1S/C10H15N3OS/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13/h7,11H,2-6H2,1H3 |

| Standard InChIKey | IHAJOFVLYMGMGV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)C(=O)N2CCCNCC2 |

| PubChem Compound ID | 18072105 |

Physical and Chemical Properties

The hydrochloride salt form of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane exhibits distinctive physical and chemical properties that make it valuable for research applications. The addition of the hydrochloride group significantly enhances the compound's solubility and stability compared to its free base form. This improved solubility profile is particularly important for biological applications and pharmaceutical research, where aqueous solubility is often a critical factor.

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This ring structure contributes to the compound's chemical reactivity and potential biological activities. The diazepane component consists of a seven-membered ring containing two nitrogen atoms, which further influences the compound's chemical behavior and interactions with biological systems. The carbonyl group connecting these two ring structures serves as an important functional group for potential reactions and molecular interactions.

Salt Form Advantages

The hydrochloride salt form offers several advantages over the free base:

-

Enhanced aqueous solubility for biological assays and pharmaceutical applications

-

Improved stability during storage and handling

-

Better bioavailability potential for pharmaceutical applications

-

More consistent crystalline properties for manufacturing and formulation

Synthesis and Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride typically involves a multi-step process. The primary synthetic pathway begins with the preparation of 4-methyl-1,3-thiazole-5-carbonyl chloride, which then undergoes a reaction with 1,4-diazepane to form the desired product.

Key Synthetic Steps

-

Preparation of 4-methyl-1,3-thiazole-5-carbonyl chloride: This intermediate is synthesized from 4-methylthiazole derivatives through appropriate chemical transformations.

-

Coupling reaction: The carbonyl chloride intermediate is reacted with 1,4-diazepane, typically in the presence of a base such as sodium hydroxide, to form the amide linkage.

-

Salt formation: The free base form is treated with hydrochloric acid to produce the hydrochloride salt, enhancing its stability and solubility properties.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized using automated reactors and continuous flow processes to enhance efficiency and yield while maintaining safety standards. Common solvents used in the production process include dichloromethane, which serves as an effective medium for these reactions. The purification of the final product typically involves crystallization techniques to ensure high purity levels required for research and pharmaceutical applications.

Chemical Reactivity and Reactions

Reaction Products

Products that can be derived from reactions with this compound include:

-

Sulfoxides and sulfones from oxidation reactions

-

Thiazolidine derivatives through ring modifications

-

Substituted thiazole or diazepane derivatives via various functional group transformations

Biological Activities and Mechanisms

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride exhibits biological activities through its interaction with specific molecular targets such as enzymes or receptors. While the specific activities of this exact compound are still being researched, compounds containing thiazole rings generally demonstrate various biological effects.

Structure-Activity Relationships

The structural features of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride contribute to its biological activity in distinct ways:

-

Thiazole ring: This heterocyclic component often contributes to biological activity, particularly in enzyme inhibition and antioxidant properties

-

Diazepane ring: The seven-membered ring with two nitrogen atoms can influence binding to biological targets

-

Carbonyl linkage: Serves as a hydrogen bond acceptor in biological systems

-

Methyl group: May affect the electronic properties and binding characteristics of the thiazole ring

The presence of these structural elements may enhance binding affinity and specificity towards various biological targets due to the formation of hydrogen bonds within active sites of target enzymes.

Research Applications and Future Directions

Research on 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride is ongoing, with a focus on its potential applications in pharmaceuticals and biotechnology. The compound's unique structural features make it valuable in multiple fields of research and industry.

Current Research Areas

Current areas of investigation include:

-

Pharmaceutical applications: Exploration of potential therapeutic uses based on the compound's biological activities

-

Chemical synthesis: Use as a building block or intermediate in the synthesis of more complex molecules

-

Structure-activity relationship studies: Examination of how structural modifications affect biological activity

-

Drug development: Evaluation of the compound and its derivatives as potential drug candidates

Future Research Directions

Future studies may explore:

-

Disease-specific applications: Efficacy in treating specific diseases or conditions

-

Optimization of synthesis: Improving synthetic routes for better yield and purity

-

Formulation development: Enhancing bioavailability and delivery systems

-

Combination therapies: Evaluation in combination with other therapeutic agents

Research Challenges

Challenges in the research and development of this compound include:

-

Solubility optimization: Further enhancement of solubility properties for specific applications

-

Stability improvement: Development of formulations with improved shelf-life

-

Bioavailability enhancement: Strategies to improve absorption and distribution in biological systems

-

Target specificity: Increasing specificity for particular biological targets

Comparative Analysis with Related Compounds

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride belongs to a broader class of thiazole-containing compounds. A comparative analysis with structurally related compounds provides insights into structure-activity relationships and potential applications.

Comparison with Structural Analogs

The following table compares key aspects of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride with related compounds:

| Compound | Molecular Weight | Key Structural Difference | Potential Advantage |

|---|---|---|---|

| 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane (free base) | 225.31 g/mol | Lacks HCl salt | Different solubility profile |

| 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride | 298.2 g/mol | Contains two HCl molecules | Potentially greater stability |

| 4-Methyl-1,3-thiazole-5-carbonyl chloride | Intermediate | Contains carbonyl chloride instead of diazepane | Synthetic precursor |

| Other thiazole derivatives | Variable | Modifications to thiazole or diazepane rings | Different biological activities |

Analytical Methods and Characterization

The characterization of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride typically involves various analytical techniques to confirm its identity, purity, and structural properties.

Common Analytical Techniques

Several analytical methods can be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation

-

Mass Spectrometry: To determine molecular weight and fragmentation patterns

-

Infrared Spectroscopy: For identification of functional groups

-

X-ray Crystallography: To determine the three-dimensional structure

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation

Collision Cross Section Predictions

Predictive methods may be used to determine collision cross section values, which provide information about the three-dimensional structure and conformational properties of the molecule . These predictions can be valuable for understanding the compound's behavior in various analytical techniques and its interactions with biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume